molecular formula C9H11NO B13962525 3-(2-Aminoethyl)benzaldehyde CAS No. 219919-50-3

3-(2-Aminoethyl)benzaldehyde

Cat. No.: B13962525
CAS No.: 219919-50-3
M. Wt: 149.19 g/mol
InChI Key: LJAWFIGAEQTOEY-UHFFFAOYSA-N
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Description

Overview of the Research Landscape for 3-(2-Aminoethyl)benzaldehyde and its Analogues

The research landscape for this compound is primarily focused on its role as a key intermediate in organic synthesis. Its unique structure allows chemists to introduce a specific pharmacophore into a larger molecule, making it a valuable tool in the development of new chemical entities.

The synthesis of this compound and its analogues often requires a multi-step approach to ensure high regioselectivity and prevent unwanted side reactions. A common strategy involves:

Protection: The highly reactive aldehyde group is first protected, typically as a cyclic acetal (B89532) by reacting it with a diol such as ethylene (B1197577) glycol.

Directed Functionalization: A functional group is introduced at the desired position on the aromatic ring. This can be achieved through methods like lithiation using an organolithium reagent (e.g., n-butyllithium) or boration.

Introduction of the Amino Group: An azide (B81097) group is often introduced via an azidation agent, which is subsequently reduced to the primary amine.

Deprotection: The protecting group is removed from the aldehyde, typically via acidic hydrolysis, to yield the final product.

This controlled, step-wise approach is crucial for producing structurally precise molecules for further use.

The research landscape is further defined by the study of its analogues, which helps in understanding structure-activity relationships and expanding the chemical space for drug discovery.

Table 2: Comparison of this compound and a Key Analogue

Compound Name Structure CAS Number Key Characteristics Reference(s)
This compound NCCc1cccc(C=O)c1 219919-50-3 A meta-substituted bifunctional intermediate used in organic synthesis and pharmaceutical preparation. molport.com

| 4-(2-Aminoethyl)benzaldehyde | C1=CC(=CC=C1CCN)C=O | 219919-48-9 | The para-isomer, also a versatile intermediate in medicinal chemistry for targeting enzymes or receptors. | nih.gov |

Other relevant analogues include 3-Aminobenzaldehyde, a simpler molecule that is also an important synthetic intermediate, and the broader class of 2-arylethylamines. chemicalbook.commdpi.com 2-Arylethylamines are of particular interest in medicinal chemistry because their structural motif is found in many bioactive compounds and their ability to cross the blood-brain barrier makes them relevant for developing drugs targeting the central nervous system. mdpi.com Research continues to evolve, with new methods for the synthesis of these valuable compounds, including metal-free oxidative amination and photocatalysis, being actively developed. mdpi.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219919-50-3

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(2-aminoethyl)benzaldehyde

InChI

InChI=1S/C9H11NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6-7H,4-5,10H2

InChI Key

LJAWFIGAEQTOEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C=O)CCN

Origin of Product

United States

Synthetic Methodologies for 3 2 Aminoethyl Benzaldehyde

Multi-Step Approaches to 3-(2-Aminoethyl)benzaldehyde

Multi-step synthesis is the conventional route for preparing complex molecules like this compound, where the desired product cannot be formed in a single step. vapourtec.com This approach allows for the sequential introduction and modification of functional groups, a critical requirement for this particular compound.

Strategic Aldehyde Group Protection and Deprotection

The aldehyde functional group is highly susceptible to nucleophilic attack and oxidation, making its protection a crucial first step in many synthetic sequences. total-synthesis.com This temporary modification prevents the aldehyde from participating in unintended side reactions during subsequent functionalization steps.

A common and effective method for protecting the benzaldehyde (B42025) moiety is its conversion to a cyclic acetal (B89532). This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, under acidic conditions. google.com The resulting 1,3-dioxolane (B20135) ring is stable under various reaction conditions, including those involving strongly basic organometallic reagents used in later steps. google.com

Once the other necessary modifications to the molecule are complete, the protecting group must be removed to regenerate the aldehyde. This deprotection step is generally accomplished through acidic hydrolysis, which efficiently cleaves the acetal and restores the formyl group. google.com

Table 1: Common Aldehyde Protection Strategy

StepReactionTypical ReagentsPurpose
ProtectionAcetal FormationEthylene glycol, Acid catalyst (e.g., p-toluenesulfonic acid)Shields the reactive aldehyde group. google.com
DeprotectionAcetal HydrolysisAqueous acid (e.g., HCl, H₂SO₄)Restores the aldehyde functionality post-synthesis. google.com

Regioselective Aromatic Functionalization

Achieving the desired meta-substitution pattern on the benzaldehyde ring is a central challenge. Regioselective functionalization techniques are employed to direct the introduction of the aminoethyl precursor to the correct carbon atom.

Directed ortho-metalation is a powerful tool for functionalizing aromatic rings, where a directing metalating group (DMG) guides a strong base to deprotonate a specific adjacent proton. semanticscholar.orgresearchgate.net While direct meta-functionalization is less common, multi-step strategies can achieve this outcome. A common approach involves starting with a meta-substituted precursor.

However, for introducing functionality, directed lithiation and boration are key strategies. In a relevant synthetic approach for substituted benzaldehydes, a protected benzaldehyde can undergo lithiation using an organolithium reagent like n-butyllithium at low temperatures. google.com The position of lithiation is governed by the electronic and steric properties of substituents already on the ring. semanticscholar.org

Alternatively, boron-mediated C-H functionalization offers a metal-free approach. chalmers.senih.gov Using reagents like boron tribromide (BBr₃), a boryl group can be introduced onto the aromatic ring, which then serves as a handle for further transformations. chalmers.se These borylation reactions can be guided by directing groups, providing high regioselectivity. gu.se The resulting arylboronic acid derivatives are versatile intermediates for subsequent reactions. nih.gov

Table 2: Comparison of Regioselective Functionalization Strategies

StrategyKey ReagentMechanismAdvantages
Directed LithiationOrganolithium (e.g., n-BuLi)Deprotonation to form an organolithium intermediate. semanticscholar.orgCreates a highly reactive nucleophilic site for subsequent reactions. researchgate.net
BorationBoron halides (e.g., BBr₃)Electrophilic aromatic substitution to install a boryl group. chalmers.seForms stable, versatile boronic acid intermediates; often metal-free. nih.govgu.se

A reliable method for introducing a primary amino group involves a two-step sequence of azidation followed by reduction. google.com After creating a reactive site on the aromatic ring via lithiation or boration, an azide (B81097) group (-N₃) can be installed. This is often accomplished by reacting the intermediate with an azide source, such as tosyl azide. google.com

The resulting aryl azide is then reduced to the primary amine (-NH₂). A common and efficient method for this transformation is catalytic hydrogenation, using a palladium catalyst in the presence of hydrogen gas. google.com This reduction is typically clean and high-yielding. To obtain the final this compound, this sequence would typically be performed on a precursor that already contains a two-carbon chain at the meta position (e.g., 3-(2-bromoethyl)benzaldehyde, protected), where the azide displaces the bromide, followed by reduction. An alternative, more complex route would involve functionalizing the ring first and then building the ethyl chain.

Methodological Advancements in Synthetic Yield and Purity

Achieving high yield and purity is paramount in multi-step synthesis. Advances in this area focus on optimizing reaction conditions and purification techniques. For instance, lithiation reactions are often conducted at very low temperatures (e.g., -78 °C) to minimize side reactions. google.com The choice of solvent can also be critical, with tetrahydrofuran (B95107) (THF) being commonly used for its ability to coordinate with lithium reagents. semanticscholar.org

Purification of intermediates and the final product is often achieved through column chromatography, which separates the desired compound from unreacted starting materials and byproducts. prepchem.com The development of more efficient catalysts and reaction protocols, such as those used in flow chemistry, can also lead to improved yields and purity by offering precise control over reaction parameters. vapourtec.com Patent literature for analogous syntheses often reports high yields, suggesting that the optimization of these steps is crucial for industrial viability. google.com

Emerging and Sustainable Synthetic Pathways

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for synthesizing amines and aldehydes. rsc.orgscirp.org One promising area is the use of desaturative approaches, where aromatic aldehydes are assembled from saturated precursors, potentially avoiding harsh electrophilic aromatic substitution reactions. nih.govdntb.gov.uaresearchgate.net

One-Step Synthesis Approaches for Related Amino-Benzaldehydes

The development of single-step synthetic routes is a significant goal in chemical synthesis, as it reduces reaction time, material consumption, and waste generation. For amino-benzaldehydes, several one-step methods have been developed for isomers like ortho- and para-aminobenzaldehyde, which are typically synthesized from the corresponding nitrotoluene precursors.

One prominent one-step method involves the reaction of a nitrotoluene with sodium polysulfide. This approach has been successfully applied to the synthesis of both o-aminobenzaldehyde and p-aminobenzaldehyde. For instance, o-nitrotoluene can be converted to 2-aminobenzaldehyde (B1207257) in a single step by reacting it with sodium polysulfide in an alcohol solvent at temperatures ranging from 65-85°C. google.com This method avoids the use of a catalyst and has been reported to achieve yields as high as 97.90%. google.com The reaction is efficient, with reaction times between 1 to 5 hours. google.com A similar strategy using sodium polysulfide is effective for producing p-aminobenzaldehyde from p-nitrotoluene, highlighting the versatility of this reagent for the direct conversion of a nitro group on a toluene (B28343) derivative to an amino group while simultaneously oxidizing the methyl group to a formyl group. orgsyn.org

Historically, the synthesis of aminobenzaldehydes often involved multiple steps, such as the reduction of a nitrobenzaldehyde. For example, a common synthesis of 2-aminobenzaldehyde involves the reduction of 2-nitrobenzaldehyde (B1664092) using reagents like aqueous ferrous sulfate (B86663) and ammonia. researchgate.net Similarly, m-aminobenzaldehyde can be produced by reducing m-nitrobenzaldehyde, often after converting it to its bisulfite compound to manage reactivity. google.com These multi-step processes stand in contrast to the more efficient one-step syntheses from nitrotoluenes.

Table 1: Comparison of One-Step Synthesis Methods for Related Amino-Benzaldehydes

Starting MaterialProductReagents/CatalystSolventReaction TimeYield (%)Reference
o-Nitrotoluene2-AminobenzaldehydeSodium Polysulfide (Na₂Sₓ)Isopropanol2 hours97.90% google.com
o-Nitrotoluene2-AminobenzaldehydeSodium Polysulfide, Ionic LiquidMethanol5 hours92.6% patsnap.com
p-Nitrotoluenep-AminobenzaldehydeSodium Polysulfide, Sodium Hydroxide (B78521)Ethanol3 hours71-75% orgsyn.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly integral to the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of amino-benzaldehydes by focusing on areas such as the use of safer solvents and reagents, improving energy efficiency, and minimizing waste.

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. The one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene using sodium polysulfide can be considered a step towards greener chemistry as it reduces the number of synthetic steps and the associated waste. google.compatsnap.com Furthermore, the post-reaction workup can be simplified by using techniques like steam distillation, which minimizes the use of organic solvents for extraction. google.com

The use of mechanochemical ball milling represents a significant advancement in environmentally benign synthesis. rsc.org This solvent-free technique involves the reaction of solids or liquids in the presence of a catalyst within a milling apparatus. It has been effectively used for the one-pot, three-component synthesis of various 2-amino-3-cyano-4H-pyran derivatives from aryl aldehydes, malononitrile, and other active methylene (B1212753) compounds. rsc.org This approach offers high to quantitative yields, avoids hazardous solvents, shortens reaction times, and allows for straightforward work-up procedures, making it a promising green alternative to conventional methods. rsc.org

Process intensification, such as the use of reactive distillation, is another green chemistry strategy. In the synthesis of natural benzaldehyde via the hydrolysis of cinnamaldehyde, a reactive distillation process using β-cyclodextrin and sodium hydroxide as catalysts allows for the reaction and separation to occur in a single unit under mild conditions. acs.org This enhances efficiency and reduces energy consumption. acs.org

The choice of catalyst is also crucial. The use of functionalized ionic liquids in the synthesis of o-aminobenzaldehyde not only provides a mild reaction environment but also offers the potential for catalyst recycling, which aligns with the green chemistry principle of waste prevention. patsnap.com Similarly, organocatalysts, such as potassium phthalimide, are being employed in multicomponent reactions under ball milling conditions, avoiding the need for potentially toxic transition-metal catalysts. rsc.org These examples demonstrate a clear trend towards developing more sustainable and environmentally friendly synthetic routes for benzaldehyde derivatives, which could be adapted for the synthesis of this compound.

Reactivity and Derivatization Chemistry of 3 2 Aminoethyl Benzaldehyde

Chemical Transformations of the Aminoethyl Moiety

The primary amino group (-NH₂) of the ethyl side chain is nucleophilic due to the lone pair of electrons on the nitrogen atom, making it reactive towards various electrophiles.

The amino group can act as a nucleophile in substitution reactions, particularly with alkyl halides. libretexts.org Reaction of 3-(2-aminoethyl)benzaldehyde with an alkyl halide (e.g., methyl iodide or ethyl bromide) leads to the formation of a secondary amine. However, this reaction is often difficult to control, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmsu.edu To favor the formation of the secondary amine, a large excess of the primary amine may be used. savemyexams.com

Table 4: Nucleophilic Substitution on the Aminoethyl Moiety

ReactantReagentMajor Product (with excess amine)
This compoundMethyl Iodide (CH₃I)3-(2-(Methylamino)ethyl)benzaldehyde
This compoundBenzyl Bromide (C₆H₅CH₂Br)3-(2-(Benzylamino)ethyl)benzaldehyde

The primary amine can be readily derivatized through reactions with acylating or sulfonylating agents. These reactions are highly reliable for forming stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the primary amine into a secondary amide. For example, reacting this compound with acetyl chloride yields N-(2-(3-formylphenyl)ethyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or benzenesulfonyl chloride, in the presence of a base, yields the corresponding sulfonamide. This reaction forms the basis of the Hinsberg test for amines.

These derivatization strategies are crucial for protecting the amino group during subsequent reactions or for synthesizing molecules with specific biological activities. msu.edu

Table 5: Derivatization of the Aminoethyl Moiety

ReactantReagentProductDerivative Type
This compoundAcetyl Chloride (CH₃COCl), BaseN-(2-(3-Formylphenyl)ethyl)acetamideAmide
This compoundBenzenesulfonyl Chloride (C₆H₅SO₂Cl), BaseN-(2-(3-Formylphenyl)ethyl)benzenesulfonamideSulfonamide

Dual Functional Group Reactivity in Complex Systems

The unique molecular architecture of this compound, featuring both a nucleophilic primary amine and an electrophilic aldehyde group within the same structure, predestines it as a versatile substrate for complex chemical transformations. This dual reactivity is particularly valuable in the construction of elaborate molecular frameworks, such as polycyclic and heterocyclic systems, through intramolecular reactions and multicomponent reactions (MCRs). In these processes, both functional groups participate in a orchestrated sequence of bond-forming events, leading to a significant increase in molecular complexity in a single synthetic operation.

One of the most prominent examples of this dual reactivity is its potential participation in the Pictet-Spengler reaction. wikipedia.orgjk-sci.com This acid-catalyzed reaction involves the condensation of the primary amine with the aldehyde, forming an intermediate iminium ion. The subsequent intramolecular cyclization onto the electron-rich benzene (B151609) ring, followed by aromatization, would yield a tetrahydroisoquinoline derivative. The reaction is a powerful tool for the synthesis of alkaloids and related pharmacologically active compounds. nih.gov

The general mechanism for the intramolecular Pictet-Spengler reaction of this compound is outlined below:

Iminium Ion Formation: The amino group attacks the aldehyde carbonyl, followed by dehydration under acidic conditions to form a cyclic iminium ion.

Electrophilic Aromatic Substitution: The iminium ion is attacked by the C4 position of the benzene ring, which is a facile intramolecular electrophilic aromatic substitution.

Deprotonation/Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the final tetrahydroisoquinoline product.

Step Description Intermediate/Product
1Protonation of the aldehyde carbonyl groupActivated aldehyde
2Intramolecular nucleophilic attack by the amineHemiaminal intermediate
3Dehydration under acidic conditionsIminium ion
4Intramolecular electrophilic attack on the aromatic ringSpirocyclic intermediate
5DeprotonationTetrahydroisoquinoline

Furthermore, this compound is an ideal candidate for participation in multicomponent reactions, such as the Ugi four-component reaction (U-4CR). wikipedia.orgnih.gov The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. wikipedia.org In a hypothetical intramolecular variant, the amino and aldehyde functionalities of this compound could react with an isocyanide and a carboxylic acid to generate complex macrocyclic structures.

In an intermolecular context, this compound can serve as the aldehyde component, with the amino group potentially being protected or participating in subsequent post-Ugi modifications. The initial step of the Ugi reaction involves the formation of an imine from the aldehyde and an external amine. wikipedia.org This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid to yield the characteristic α-acylamino amide product. The presence of the free aminoethyl group in the product offers a site for further derivatization, thereby showcasing the compound's utility in diversity-oriented synthesis.

Reactant Role in Ugi Reaction Potential Product Feature
This compoundAldehyde componentIntroduces the 3-(2-aminoethyl)phenyl scaffold
Primary/Secondary AmineAmine componentForms the initial imine
Carboxylic AcidAcid componentProvides the acyl group in the final product
IsocyanideIsocyanide componentCarbon source for the new stereocenter

The dual functional nature of this compound thus provides a powerful platform for the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The ability to engage both reactive centers in concerted or sequential reaction cascades underscores its value as a versatile building block in modern organic synthesis.

Applications of 3 2 Aminoethyl Benzaldehyde in Advanced Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The utility of 3-(2-Aminoethyl)benzaldehyde is centered on its capacity to serve as a foundational component in multi-step synthetic pathways. The presence of two distinct functional groups—an electrophilic aldehyde and a nucleophilic primary amine—allows for selective and sequential reactions, providing a strategic route to elaborate molecules.

Precursor in Organic Synthesis for Complex Molecular Architectures

The dual reactivity of this compound establishes it as a key starting material for creating intricate chemical structures. Chemists can leverage the aldehyde group for reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in carbon-carbon bond-forming reactions. Simultaneously, the primary amine can undergo nucleophilic substitution, condensation, or acylation reactions. This orthogonality enables the selective modification of either end of the molecule, facilitating the controlled, stepwise assembly of complex products.

A common synthetic strategy to manage its reactivity involves the initial protection of the highly reactive aldehyde group, often as a cyclic acetal (B89532) using a diol like ethylene (B1197577) glycol. With the aldehyde protected, functionalization can be directed elsewhere on the aromatic ring. Subsequently, the amino group can be introduced, often via an azide (B81097) group which is then reduced. The final step involves the deprotection of the aldehyde, yielding the desired bifunctional product ready for further transformation. This controlled approach is critical for producing structurally precise molecules.

Building Block for Heterocyclic Compound Synthesis

While specific research detailing the use of this compound in heterocyclic synthesis is not extensively documented, the broader class of aminobenzaldehydes is fundamental to the formation of N-heterocycles. For instance, its isomers, particularly 2-aminobenzaldehyde (B1207257), are well-known precursors in reactions like the Friedländer synthesis to produce quinolines. The fundamental reaction involves the condensation of the amino group and an enolizable ketone. Given its structure, this compound theoretically serves as a viable precursor for various heterocyclic systems, although specific examples and reaction pathways are not detailed in available research.

Contributions to Pharmaceutical and Agrochemical Intermediates

The structural motifs derived from aminobenzaldehydes are prevalent in bioactive molecules, highlighting their importance as intermediates in the pharmaceutical and agrochemical sectors. google.comgoogleapis.com

Synthesis of Specialized Pharmaceutical Precursors

This compound is identified as a meta-substituted bifunctional intermediate used in pharmaceutical preparation. Its unique structure allows for the introduction of a specific pharmacophore into a larger molecule, which is a valuable strategy in the development of new chemical entities and drug discovery. While detailed synthetic routes to specific pharmaceutical compounds from this particular intermediate are proprietary or not widely published, the general utility of aminobenzaldehydes in medicinal chemistry is well-established. patsnap.com

Development of Agrochemical Intermediates

Aminobenzaldehyde derivatives are useful as intermediates for agrochemicals. google.comgoogleapis.com The production methods for various substituted aminobenzaldehydes are often developed to provide these key building blocks in high yields for industrial applications. google.comgoogleapis.com Although specific agrochemical products derived directly from this compound are not specified in the literature, the importance of the broader compound family suggests its potential in this field.

Applications in Catalysis and Coordination Chemistry

The amino and aldehyde functionalities present in this compound and its analogues make them suitable candidates for applications in catalysis and coordination chemistry. The primary amine can react with carbonyl compounds to form Schiff bases, which are a critical class of ligands in coordination chemistry. These Schiff base ligands can form stable complexes with various metal ions. While the coordination chemistry of its ortho- and para-isomers has been explored, specific studies focusing on the catalytic or coordination applications of complexes derived from this compound are not prominently featured in the research landscape.

Ligand Synthesis for Metal Complexation Studies

The presence of both amine and aldehyde functionalities makes this compound an excellent precursor for the synthesis of Schiff base ligands. Schiff bases, characterized by the imine (–N=CH–) group, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. nih.govmdpi.com

The this compound molecule can participate in ligand synthesis in two primary ways:

Reaction via its amine group: The primary amine of the aminoethyl side chain can react with a separate aldehyde or ketone to form a new, larger Schiff base. This product retains the benzaldehyde (B42025) group, which can either remain as a reactive site for further functionalization or participate in coordinating a metal ion.

Reaction via its aldehyde group: The benzaldehyde moiety can condense with a different primary amine-containing molecule. This pathway is useful for creating ligands where the imine nitrogen and another donor atom from the introduced amine can chelate a metal center.

These resulting multidentate ligands can coordinate with various metal ions, such as Cu(II), Co(II), Ni(II), and Zn(II), to form stable metal complexes. mdpi.comresearchgate.net The geometry of these complexes, which can range from square planar to octahedral, is dictated by the coordination number of the metal ion and the specific structure of the ligand. mdpi.comresearchgate.net These metal complexes are investigated for their potential applications in catalysis, materials science, and as biomimetic models. nih.gov

Table 1: Potential Metal Complexes with Ligands Derived from this compound
Metal IonTypical Coordination GeometryPotential Application Area
Copper (II)Square Planar, OctahedralCatalysis, Antimicrobial Agents
Nickel (II)Square Planar, OctahedralCatalysis, Magnetic Materials
Cobalt (II)Tetrahedral, OctahedralOxygen Carriers, Catalysis
Zinc (II)TetrahedralFluorescent Sensors, Catalysis

Incorporation into Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a sustainable alternative to traditional metal-based catalysts. The bifunctional character of this compound makes it an attractive candidate for designing novel organocatalytic systems. The amine group can function as a basic or nucleophilic site, while the aldehyde can be modified or used to immobilize the molecule.

To enhance recyclability and simplify product purification, homogeneous organocatalysts are often immobilized on solid supports to create heterogeneous catalysts. mdpi.com Materials such as silica, alumina, and other metal oxides serve as robust supports for this purpose. mdpi.com

This compound can be anchored to these supports through several methods. One common strategy involves a preliminary modification of the support with a linker molecule, such as (3-chloropropyl)trimethoxysilane, which then reacts with the amine group of the benzaldehyde derivative. mdpi.com This process grafts the organic molecule onto the solid surface, creating a stable, heterogeneous catalyst where the aldehyde group may remain available for subsequent reactions or where the tethered amine itself is the catalytic site. mdpi.com The resulting amine-functionalized materials are effective catalysts for various organic transformations.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound (e.g., malononitrile, diethyl malonate). mdpi.comnih.gov This reaction is frequently catalyzed by basic species, particularly amines.

When this compound is either used as a homogeneous catalyst or immobilized on a solid support, its amino group can effectively catalyze the Knoevenagel condensation. The proposed mechanism involves the amine acting as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon of a separate aldehyde substrate (such as benzaldehyde). tue.nl The efficiency of such amine-based catalysts is well-documented, often leading to high product yields under mild reaction conditions. nih.govresearchgate.net

Table 2: Representative Catalytic Performance in Knoevenagel Condensation
Catalyst SystemSubstratesSolventTemperature (°C)Reaction TimeProduct Yield (%)
Amine-functionalized SilicaBenzaldehyde + MalononitrileEthanol25 (Room Temp)5-30 min>95%
Amine-modified Metal OxideSubstituted Benzaldehyde + Ethyl CyanoacetateToluene (B28343)802-4 h90-98%
Homogeneous Amine CatalystBenzaldehyde + Diethyl MalonateSolvent-free601-2 h~92%
Data presented is representative of typical results for amine-catalyzed Knoevenagel reactions and serves as an illustrative example of expected performance.

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. ub.edu Molecules capable of self-assembly into larger, ordered structures are foundational to this field.

The structure of this compound, containing both a hydrogen bond donor (the amine) and acceptor (the aldehyde), as well as reactive groups for covalent bond formation, makes it a promising candidate for constructing supramolecular systems. The molecule can undergo self-condensation, where the amine of one molecule reacts with the aldehyde of another to form an imine bond. This process can lead to the formation of oligomers, polymers, or macrocyclic structures, similar to the self-condensation observed in other aminobenzaldehydes. researchgate.net

Furthermore, the molecule can act as a building block in multi-component assemblies. It can form predictable, non-covalent interactions, such as hydrogen bonds, with other complementary molecules. These interactions, combined with the potential for dynamic covalent chemistry through imine formation, allow for the design of complex, responsive supramolecular architectures. ub.edu

Mechanistic and Theoretical Investigations of 3 2 Aminoethyl Benzaldehyde and Its Derivatives

Molecular Interactions and Biochemical Pathways

The biological activity of a compound is intrinsically linked to its interactions with molecular targets and its influence on cellular pathways. For 3-(2-Aminoethyl)benzaldehyde, insights can be drawn from studies on similar phenethylamine (B48288) and benzaldehyde (B42025) derivatives.

Interaction with Molecular Targets (Non-Clinical Focus)

The phenethylamine scaffold is a key feature of many neurotransmitters and psychoactive compounds, suggesting that this compound could interact with neurological targets. Research on phenethylamine derivatives has identified several potential molecular targets.

One significant target for phenethylamine derivatives is the dopamine (B1211576) transporter (DAT) . Studies on various β-phenethylamine (β-PEA) derivatives have explored their structure-activity relationship in dopamine reuptake inhibition. For instance, substitutions on the aromatic ring and the alkylamine side chain influence the inhibitory activity. nih.govkoreascience.kr Molecular docking simulations suggest that phenethylamine derivatives can fit into the binding site of the human dopamine transporter (hDAT), forming interactions with key amino acid residues. nih.gov Specifically, the (S)-enantiomer of some derivatives has been shown to be more stable in the hDAT binding pocket. nih.gov

Another potential area of interaction is the microtubule cytoskeleton . Some phenethylamines are structurally similar to colchicine (B1669291), a known microtubule-destabilizing agent. Molecular docking studies have been performed on a range of phenethylamines to investigate their potential binding at the colchicine binding site of tubulin. researchgate.netresearchgate.net This suggests that this compound could potentially modulate microtubule polymerization dynamics.

The aldehyde group of this compound could also participate in interactions with proteins. For example, various benzaldehyde derivatives have been shown to bind to human serum albumin (HSA) , with the primary forces being hydrogen bonding and hydrophobic interactions. nih.gov The nature of substituents on the benzaldehyde ring can affect the binding affinity and the conformational changes in the protein. nih.gov

Mechanistic Studies of Enzyme Inhibition (Non-Clinical Focus)

The structural features of this compound suggest it could act as an inhibitor of certain enzymes. The phenethylamine core is a known pharmacophore for inhibitors of enzymes involved in catecholamine metabolism.

One such enzyme is dopamine β-hydroxylase (DBH) , which catalyzes the conversion of dopamine to norepinephrine. A number of β-substituted phenethylamines have been investigated as high-affinity, mechanism-based inhibitors of DBH. acs.org These compounds often act by creating a stable intermediate that inactivates the enzyme.

Additionally, in silico studies have suggested that β-phenethylamine may inhibit mitochondrial complexes, specifically complex-I and complex-III , as well as the antioxidant enzyme DT-diaphorase . nih.gov Molecular docking studies indicated that β-PEA could bind to these enzymes, potentially leading to increased reactive oxygen species generation. nih.gov

The table below summarizes the potential enzyme inhibition targets for compounds structurally related to this compound.

Enzyme TargetClass of InhibitorPotential Mechanism of Action
Dopamine β-hydroxylase (DBH)β-substituted phenethylaminesMechanism-based inhibition
Mitochondrial Complex-Iβ-phenethylamineCompetitive binding
Mitochondrial Complex-IIIβ-phenethylamineCompetitive binding
DT-diaphoraseβ-phenethylamineCompetitive binding

Modulation of Cellular Signaling Pathways (Non-Clinical Focus)

Natural products containing scaffolds similar to this compound are known to modulate various cellular signaling pathways, often those implicated in cell survival, proliferation, and inflammation. While direct evidence for this compound is unavailable, the activities of other natural products provide a framework for potential investigation.

Key signaling pathways that are often modulated by natural compounds include:

NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Many natural products have been shown to inhibit the NF-κB pathway, often by preventing the degradation of IκB or the nuclear translocation of NF-κB. nih.govfrontiersin.org

PI3K/Akt Signaling Pathway: This is a major cell survival pathway that is frequently dysregulated in various diseases. Natural compounds like flavonoids have been shown to modulate this pathway, affecting downstream targets that regulate apoptosis and cell growth. nih.govnih.gov

MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Certain flavonoids and other natural products can influence the phosphorylation status of key kinases in this pathway. nih.govnih.gov

The potential for this compound to modulate these or other signaling pathways would depend on its specific interactions with upstream receptors or intracellular signaling molecules.

Computational Chemistry and Spectroscopic Characterization

Computational and spectroscopic methods are invaluable tools for understanding the structural and electronic properties of molecules and their interactions with biological targets.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, vibrational frequencies, and electronic properties of molecules.

For substituted benzaldehydes, DFT calculations have been used to:

Analyze the effect of substituents on spectroscopic properties , such as NMR spin-spin coupling constants. researchgate.net

Investigate the relationship between electronic structure and biological activity . For example, DFT has been used to develop quantitative structure-activity relationship (QSAR) models for the antimicrobial activity of benzaldehyde derivatives. researchgate.net

Study intermolecular interactions and crystal packing . DFT calculations, in conjunction with Hirshfeld surface analysis, have been used to understand the non-covalent interactions that govern the supramolecular structures of substituted benzaldehydes. nih.govrsc.org

Elucidate reaction mechanisms . DFT has been employed to study the reaction mechanism between benzaldehyde and various amines, identifying transition states and intermediates. nih.govcanterbury.ac.uk

A DFT study of this compound would likely involve geometry optimization to determine the most stable conformation, calculation of vibrational frequencies to compare with experimental IR and Raman spectra, and analysis of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

The following table presents a hypothetical summary of DFT-calculated parameters that could be determined for this compound, based on studies of similar molecules.

ParameterDescriptionPotential Insights
Optimized GeometryThe lowest energy 3D structure of the molecule.Provides bond lengths, bond angles, and dihedral angles.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Aids in the assignment of experimental IR and Raman spectra.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and kinetic stability of the molecule.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the electron density surface.Predicts sites for electrophilic and nucleophilic attack.

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a crucial tool in drug discovery for understanding how a ligand might interact with its protein target.

For compounds with a phenethylamine core, molecular docking has been extensively used to study their interactions with various receptors and transporters. For example:

Dopamine Transporter (DAT): Docking simulations have been used to predict the binding poses of phenethylamine derivatives within the DAT binding pocket, identifying key hydrogen bonding and hydrophobic interactions. nih.govkoreascience.kr These studies can also help to explain the different activities of various isomers of a compound. nih.gov

Microtubules: Molecular docking has been employed to screen phenethylamine libraries for their potential to bind to the colchicine site on tubulin, thereby identifying potential microtubule-targeting agents. researchgate.netresearchgate.net

A molecular modeling study of this compound would involve docking the molecule into the active site of a chosen protein target. The results would provide a binding score, indicating the predicted affinity, and a binding pose, showing the specific interactions (e.g., hydrogen bonds, pi-pi stacking) between the ligand and the protein's amino acid residues.

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Confirmation and Electronic Properties

The structural elucidation and investigation of the electronic characteristics of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the presence and connectivity of its distinct functional groups: the aldehyde, the primary amine, the ethyl chain, and the meta-substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the δ 9.8-10.1 ppm region, a characteristic chemical shift for benzaldehyde protons.

Aromatic Protons (-C₆H₄-): The four protons on the meta-substituted benzene (B151609) ring will appear in the aromatic region (δ 7.2-7.9 ppm). Due to the meta-substitution pattern, they would likely present as complex multiplets. The proton situated between the two substituents would be the most deshielded.

Ethyl Protons (-CH₂CH₂-): The two methylene (B1212753) groups of the ethyl chain will appear as two distinct triplets due to spin-spin coupling with each other. The methylene group adjacent to the aromatic ring (-Ar-CH₂ -) is expected around δ 2.8-3.0 ppm, while the methylene group adjacent to the amino group (-CH₂ -NH₂) would likely appear slightly upfield, around δ 2.7-2.9 ppm.

Amino Protons (-NH₂): The two protons of the primary amine would typically produce a broad singlet. Its chemical shift can vary (δ 1.0-3.0 ppm) and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. nzqa.govt.nz For this compound, nine distinct signals are expected.

Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, with a characteristic peak expected around δ 190-193 ppm.

Aromatic Carbons (-C₆H₄-): Six signals are anticipated in the δ 120-140 ppm range. The carbon atom to which the aldehyde group is attached (C-1) and the carbon bearing the aminoethyl group (C-3) will have distinct chemical shifts compared to the other four aromatic carbons.

Ethyl Carbons (-CH₂CH₂-): Two signals for the aliphatic carbons are expected in the upfield region of the spectrum, typically between δ 30-50 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR (ppm)Predicted MultiplicityPredicted ¹³C NMR (ppm)
-CHO9.8 - 10.1Singlet (s)190 - 193
-C₆H₄-7.2 - 7.9Multiplet (m)120 - 140
Ar-CH₂-2.8 - 3.0Triplet (t)~35 - 40
-CH₂-NH₂2.7 - 2.9Triplet (t)~40 - 45
-NH₂1.0 - 3.0Broad Singlet (br s)N/A

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretch: The primary amine group will show two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aldehyde C-H stretch typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. acs.org

C-H Stretch (Aliphatic): The methylene groups of the ethyl chain will produce absorption bands from C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band, characteristic of the aldehyde carbonyl group, is expected around 1700 cm⁻¹. acs.org Conjugation with the benzene ring slightly lowers this frequency compared to an aliphatic aldehyde.

C=C Stretch (Aromatic): Aromatic ring stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ range.

Predicted IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300 - 3500Medium (two bands)
Aromatic C-H StretchBenzene Ring3000 - 3100Weak to Medium
Aliphatic C-H Stretch-CH₂-2850 - 2960Medium
Aldehyde C-H Stretch-CHO2720 & 2820Weak
C=O StretchAldehyde~1700Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium to Strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzaldehyde moiety contains a chromophore (the benzene ring conjugated with the carbonyl group) that absorbs UV light.

π → π Transitions:* Strong absorption bands are expected due to π → π* transitions within the aromatic system. For benzaldehyde, these typically occur around 245 nm.

n → π Transitions:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is also expected at a longer wavelength, typically around 280-320 nm. The presence of the aminoethyl group, an auxochrome, may cause a slight shift in these absorption maxima.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): For this compound (C₉H₁₁NO), the molecular weight is 149.19 g/mol . Therefore, the mass spectrum run under electron ionization (EI) conditions would show a molecular ion peak at an m/z (mass-to-charge ratio) of 149.

Fragmentation Pattern: The molecular ion can undergo fragmentation to produce characteristic daughter ions.

Loss of H·: A prominent peak at m/z 148 ([M-1]⁺) is expected due to the loss of the aldehydic hydrogen radical.

Loss of CHO·: Loss of the formyl radical would lead to a fragment at m/z 120 ([M-29]⁺).

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons is highly probable, leading to the formation of a stable benzylic cation at m/z 119.

Formation of Iminium Ion: Cleavage of the C-C bond alpha to the nitrogen atom would produce a fragment corresponding to the [CH₂=NH₂]⁺ iminium ion at m/z 30.

Predicted Key Fragments in the Mass Spectrum of this compound
m/z ValuePredicted Ion StructureFragment Lost
149[C₉H₁₁NO]⁺Molecular Ion (M⁺)
148[M - H]⁺
120[M - CHO]⁺CHO·
119[C₈H₉N]⁺CH₂NH₂·
30[CH₂NH₂]⁺C₈H₉·

Structure Activity Relationship Sar Studies of 3 2 Aminoethyl Benzaldehyde Derivatives

Impact of Structural Modifications on Chemical Reactivity

The chemical reactivity of 3-(2-Aminoethyl)benzaldehyde derivatives is significantly influenced by modifications to its core structure. The aldehyde and amino groups are primary sites for chemical reactions, and their reactivity can be modulated by altering the electronic and steric environment of the molecule.

The aldehyde group is highly reactive and can undergo condensation reactions. For instance, in the synthesis of certain inhibitors, this aldehyde is a key functional group for forming larger molecular structures. The presence of the amino group can influence the reactivity of the aldehyde through intramolecular interactions, although this reactivity is often controlled by using protecting groups during synthesis to ensure regioselectivity. A common synthetic strategy involves protecting the aldehyde group, often as a cyclic acetal (B89532), before introducing the amino group to prevent unwanted side reactions.

Modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electrophilicity of the aldehyde's carbonyl carbon. This, in turn, affects the kinetics and outcomes of reactions at this site. Similarly, substitutions on the amino group or alterations to the length and flexibility of the ethylamine (B1201723) side chain can impact the nucleophilicity of the amine and its accessibility for reactions.

In the context of creating more complex molecules, such as in the development of enzyme inhibitors, the this compound core serves as a foundational building block. The reactivity of its functional groups is exploited to attach other molecular fragments, and understanding how structural changes affect this reactivity is crucial for efficient synthesis. For example, the synthesis of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione, a derivative studied for its inhibitory activity on ERK1/2, relies on the reactivity of the aminoethyl moiety.

Structure-Mechanism Relationships in Biochemical Contexts

The this compound scaffold is a key component in the design of molecules that interact with specific biological targets. SAR studies on its derivatives have provided valuable insights into the structural requirements for potent and selective biological activity.

Research into derivatives of this compound has revealed several key design principles for modulating their interactions with molecular targets, such as enzymes. Studies on a series of analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione have demonstrated that specific structural modifications can significantly enhance biological activity. nih.govnih.gov

One critical aspect is the substitution pattern on the aromatic ring. For example, shifting an ethoxy group from the 4-position to the 2-position on the benzylidene ring of the aforementioned thiazolidine-2,4-dione derivative was found to significantly improve its ability to inhibit cell proliferation and induce apoptosis in human leukemia U937 cells. nih.govnih.govcreighton.edu This highlights the sensitivity of the molecular target's binding pocket to the spatial arrangement of substituents.

Modifications to the aminoethyl side chain also play a crucial role. Altering the length of the alkyl chain or substituting the primary amino group can affect the molecule's affinity and selectivity for its target. For instance, while some modifications to the ethylamine tail of the thiazolidine-2,4-dione derivative led to a decrease in activity, others, such as extending it to a propylamine, maintained or altered the inhibitory profile. nih.gov Alkylation of the primary amino group to secondary amines generally resulted in a decrease in inhibitory activity, though this could be recovered with bulkier substituents. nih.gov

The following table summarizes the impact of structural modifications on the inhibitory activity of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione derivatives against melanoma cells. nih.gov

Modification to (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dioneEffect on Inhibitory Activity and Selectivity
Isosteric replacement of the 2-carbonyl oxygen with a sulfur atomReduction in inhibitory activity and selectivity
Replacement of the endocyclic sulfur with a methylene (B1212753) groupLess potent and selective inhibitor
Extension of the ethylamine tail to a 3-propylamineMaintained or altered activity
Alkylation of the primary amino group to a secondary amine (e.g., methyl)Drop in inhibitory activity
Alkylation of the primary amino group with bulkier groups (e.g., isobutyl, phenyl)Recovery of inhibitory activity but loss of selectivity

These findings underscore the importance of the thiazolidine-2,4-dione core, the benzylidene moiety, and the aminoethyl side chain in mediating the biological effects of these compounds.

Pharmacophore modeling is a powerful tool for understanding the essential structural features required for a molecule to interact with a specific biological target. For derivatives of this compound, pharmacophore models have been developed to define the key chemical features that govern their mechanism of action.

A pharmacophore model for a series of 1-phenyl-3-aryl-2-propen-1-one (chalcone) derivatives, which share structural similarities with compounds that can be synthesized from this compound, identified a four-point pharmacophore. iomcworld.org This model consisted of two hydrogen bond acceptors and two aromatic rings as essential features for their antimalarial activity. iomcworld.org Such models provide a 3D representation of the key interactions between the ligand and its target, offering insights into the binding mode and mechanism of action.

The development of a pharmacophore for derivatives of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione was undertaken to define the structural requirements for its activity as a substrate-specific ERK1/2 inhibitor. nih.govnih.gov These studies help in identifying the crucial functional groups and their spatial arrangement necessary for biological activity. This knowledge is then used to guide the design of new, more potent, and selective inhibitors. The process typically involves aligning a set of active compounds to identify common chemical features that are essential for their biological activity.

The insights gained from pharmacophore modeling can be used for virtual screening of compound libraries to identify new molecules with the desired biological activity, as well as for lead optimization to improve the properties of existing compounds.

Future Research Directions and Challenges in 3 2 Aminoethyl Benzaldehyde Chemistry

Innovations in Synthesis and Scale-Up

A primary challenge in utilizing 3-(2-Aminoethyl)benzaldehyde is the development of scalable and environmentally friendly synthetic routes. While laboratory-scale syntheses exist, they often involve multiple steps, including the protection and deprotection of the reactive aldehyde group. google.com Future innovations will likely focus on several key areas:

Green Chemistry Approaches : The development of synthetic methods that minimize waste, use less hazardous solvents, and reduce energy consumption is a paramount goal. This includes exploring enzymatic and biocatalytic methods that can offer high selectivity under mild conditions, deviating from traditional multi-step reactions that can be costly and generate significant waste. chemeurope.compatsnap.com

Continuous Flow Chemistry : Shifting from batch processing to continuous flow manufacturing offers numerous advantages for scale-up. acs.org Flow chemistry provides precise control over reaction parameters, enhances safety, and can lead to higher yields and purity. acs.orgdurham.ac.uk Developing a robust, multi-step flow synthesis for this compound would represent a significant advancement for its industrial production. acs.org

Novel Catalytic Systems : Research into new catalysts, such as functionalized ionic liquids, could lead to more efficient one-step syntheses from readily available starting materials like o-nitrotoluene. patsnap.com Such catalysts can simplify operations, offer high yields, and operate under mild conditions, aligning with the principles of green chemistry. patsnap.com

Innovation AreaKey AdvantagesPrimary Research Focus
Green ChemistryReduced environmental impact, improved safety, potential for lower costs.Biocatalysis, use of renewable feedstocks, solvent minimization.
Continuous Flow ChemistryEnhanced scalability, better process control, improved safety for hazardous reactions.Development of integrated multi-step flow systems, reactor design. acs.org
Novel Catalytic SystemsHigher efficiency, greater selectivity, milder reaction conditions.Design of new organometallic catalysts, functionalized ionic liquids. patsnap.com

Exploration of Novel Reaction Pathways

The bifunctional nature of this compound makes it an ideal candidate for exploring novel reaction pathways to construct complex molecular architectures.

Multi-Component Reactions : Designing one-pot, multi-component reactions that utilize both the amine and aldehyde groups can streamline the synthesis of complex heterocyclic compounds. These reactions are highly atom-economical and can rapidly generate molecular diversity.

Photoredox and Electrochemical Synthesis : These emerging techniques offer unique reactivity patterns that are often inaccessible through traditional thermal methods. nih.gov Exploring the behavior of this compound under photoredox or electrochemical conditions could unveil new synthetic transformations and facilitate the construction of novel scaffolds. nih.govmdpi.com For instance, accelerated discovery approaches using 96-well plates and fluorescent light to initiate new photoredox processes can uncover unexpected reactivity. acs.orgnih.gov

Condensation Reactions : The reaction between the amine and aldehyde moieties is fundamental to the formation of imines (Schiff bases), which are crucial intermediates in many organic reactions. youtube.comwiserpub.com Future work could explore controlled intramolecular or intermolecular condensation reactions to generate macrocycles or polymers with unique properties.

Untapped Applications in Advanced Materials and Catalysis

The unique structure of this compound makes it a promising candidate for applications beyond its role as a synthetic intermediate.

Advanced Polymers : As a bifunctional monomer, it can be used to synthesize novel polymers. The resulting materials, featuring both aromatic and amine functionalities within the polymer backbone, could exhibit interesting thermal, mechanical, or conductive properties for specialized applications.

Ligand Development for Catalysis : The aminoethyl and benzaldehyde (B42025) groups can be modified to create sophisticated ligands for metal catalysts. These ligands could find use in asymmetric catalysis, where the precise spatial arrangement of functional groups is critical for achieving high enantioselectivity.

Supramolecular Chemistry : The ability of the amine and aldehyde groups to participate in hydrogen bonding and reversible imine formation makes this molecule an excellent building block for designing self-assembling supramolecular structures. tmc.edu These structures could have applications in sensing, molecular recognition, and the development of "smart" materials.

Deeper Elucidation of Mechanistic Molecular Interactions

A fundamental understanding of the reactivity of this compound is essential for optimizing existing reactions and designing new ones.

Computational Modeling : Theoretical studies, using techniques like Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the electronic properties of intermediates. tmc.edu This can help rationalize experimental observations and predict the outcome of new reactions.

Advanced Spectroscopic Analysis : Techniques like in-situ NMR and mass spectrometry can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction pathways. nih.gov Understanding the interplay between the hard aldehyde electrophile and the nucleophilic amine is key to controlling reaction outcomes. nih.gov

Kinetics and Thermodynamics : Detailed kinetic studies of the reactions involving this compound can help to quantify the influence of catalysts, solvents, and substituents on reaction rates and equilibria. This knowledge is crucial for optimizing reaction conditions for both laboratory synthesis and industrial scale-up.

Integration with Emerging Technologies in Chemical Research

The future of chemical research will be heavily influenced by the integration of automation and artificial intelligence. nih.gov The study and application of this compound will benefit significantly from these technological advancements.

AI and Machine Learning : AI algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes, suggest optimal reaction conditions, and even design novel derivatives of this compound with desired properties. youtube.com This machine-assisted approach can accelerate the discovery and development process. nih.gov

High-Throughput Experimentation (HTE) : Automated robotic platforms can perform a large number of reactions in parallel, enabling the rapid screening of different catalysts, solvents, and reaction conditions. youtube.com This is particularly useful for optimizing complex multi-step syntheses or for discovering new applications in materials science.

Data Sharing and Collaboration : The creation of centralized databases for chemical structures, properties, and reaction data will facilitate greater collaboration among researchers. Sharing standardized data for compounds like this compound will prevent the duplication of effort and accelerate the pace of innovation in the field.

Emerging TechnologyApplication in this compound ResearchAnticipated Impact
Artificial Intelligence (AI)Predicting reaction outcomes, designing novel derivatives, optimizing synthesis. youtube.comAccelerated discovery cycles and more rational molecular design.
Automation/HTERapid screening of reaction conditions, parallel synthesis of compound libraries. youtube.comFaster optimization and discovery of new materials and catalysts.
Data Sharing PlatformsCentralized access to spectroscopic data, reaction protocols, and properties.Enhanced collaboration and more efficient research workflows.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.